molecular formula C20H12F2N2O2 B11339815 3-fluoro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide

3-fluoro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B11339815
M. Wt: 350.3 g/mol
InChI Key: HBKNZECDFCUIOF-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of fluorine atoms and a benzoxazole ring, which contribute to its unique chemical properties

Preparation Methods

The synthesis of 3-fluoro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling Reactions: The final step involves coupling the fluorinated benzoxazole with a fluorobenzamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-fluoro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

3-fluoro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of fluorine-containing compounds.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The benzoxazole ring structure also contributes to its ability to interact with biological macromolecules, affecting various cellular processes.

Comparison with Similar Compounds

3-fluoro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H12F2N2O2

Molecular Weight

350.3 g/mol

IUPAC Name

3-fluoro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C20H12F2N2O2/c21-14-6-4-12(5-7-14)20-24-17-11-16(8-9-18(17)26-20)23-19(25)13-2-1-3-15(22)10-13/h1-11H,(H,23,25)

InChI Key

HBKNZECDFCUIOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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